

A Technical Guide to the Physical Properties of (R)-Xyl-SDP

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Compound of Interest

Compound Name: (R)-Xyl-SDP

Cat. No.: B2879777

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Abstract: This document provides a comprehensive technical overview of the essential physical properties of the **(R)-Xyl-SDP** ligand, a chiral phosphine critical to modern asymmetric catalysis. The guide is intended for researchers, chemists, and drug development professionals who utilize or are considering this ligand in their synthetic workflows. We will delve into its structural characteristics, physicochemical properties, spectroscopic signature, and stability, providing both established data and field-proven insights into its handling and application. All data is supported by authoritative sources, and detailed protocols for property determination are provided to ensure scientific rigor and reproducibility.

Introduction: The Significance of (R)-Xyl-SDP

(R)-Xyl-SDP, a member of the spirobiindane-based diphosphine ligand family, has emerged as a powerful tool in asymmetric catalysis. Its rigid, sterically demanding spirocyclic backbone, combined with the electronic properties of the di(3,5-dimethylphenyl)phosphino groups, creates a well-defined and highly effective chiral environment. This unique architecture is instrumental in achieving high enantioselectivity in a variety of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cyclizations.

A thorough understanding of the physical properties of **(R)-Xyl-SDP** is not merely academic; it is a prerequisite for its successful application. Properties such as solubility dictate the choice of reaction solvents, purity (often inferred from melting point) is directly correlated with catalytic performance, and stability determines the necessary handling and storage procedures. This

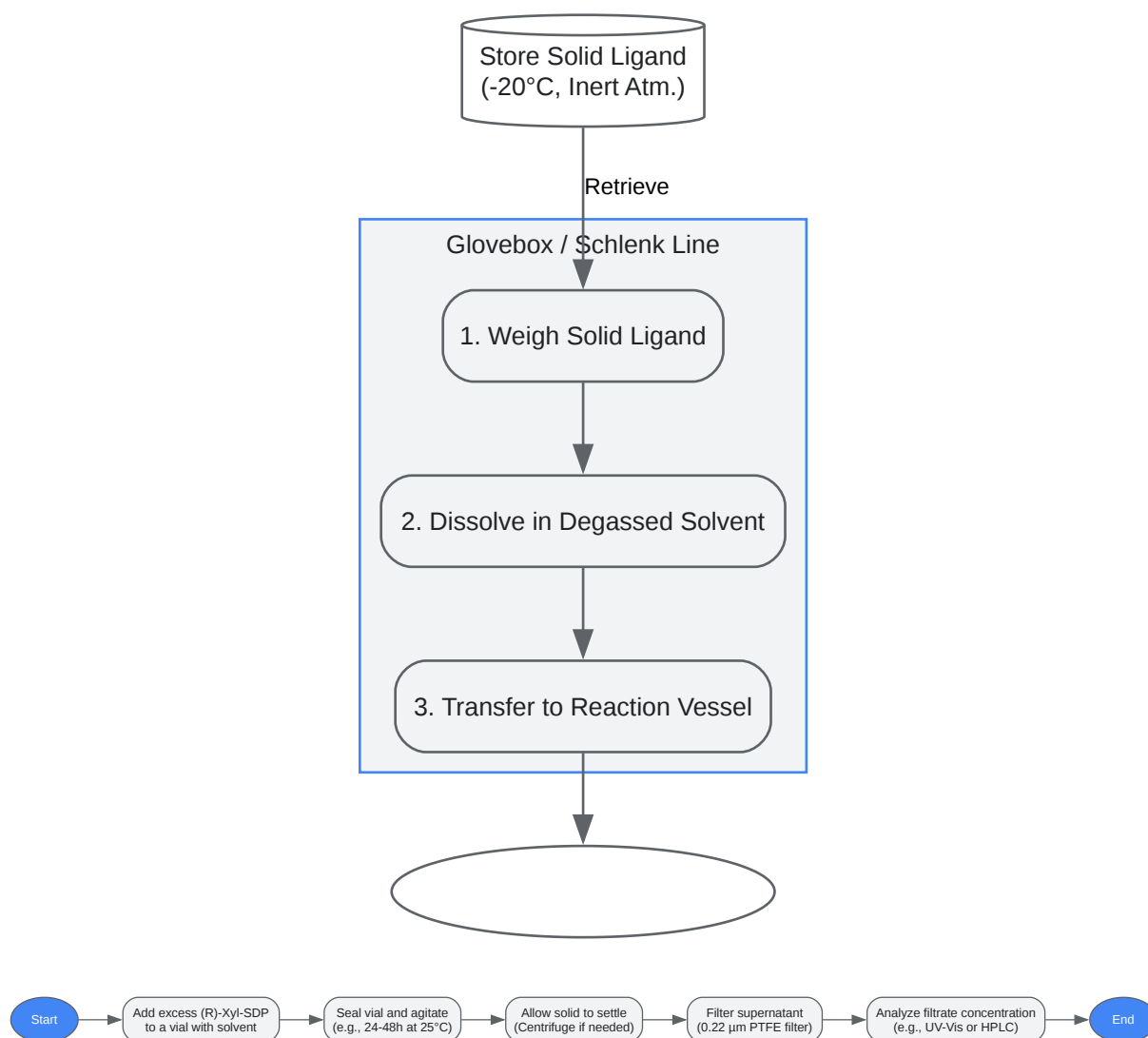
guide serves as a centralized resource for this critical information, empowering scientists to optimize their experimental designs and achieve reliable, reproducible results.

Core Chemical and Structural Properties

The identity and structure of a ligand are its fundamental blueprint. The key identifiers for **(R)-Xyl-SDP** are summarized below.

Property	Value	Source(s)
Full Chemical Name	(R)-(+)-7,7'-Bis[di(3,5-dimethylphenyl)phosphino]-1,1'-spirobiindane	[1] [2] [3]
CAS Number	917377-75-4	[1] [2] [3]
Molecular Formula	C ₄₉ H ₅₀ P ₂	[1] [2] [3]
Molecular Weight	700.87 g/mol	[1] [2]
Appearance	Solid	[1] [2]

The ligand's structure is defined by a C₂-symmetric spirobiindane core, which locks the conformation and projects the bulky di(3,5-xylyl)phosphino groups into specific spatial quadrants. This steric bulk is a key design element, creating a chiral pocket that effectively discriminates between the prochiral faces of a substrate bound to the metal center.



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